1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine
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Overview
Description
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a bromophenyl group, a triazoloquinazoline core, and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds.
Attachment of the Methylpiperidine Moiety: The final step involves the attachment of the methylpiperidine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Reduced triazoloquinazoline compounds.
Substitution: Various substituted triazoloquinazoline derivatives.
Scientific Research Applications
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Material Science: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(3-Chlorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine
- 1-[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine
Uniqueness
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c1-14-6-5-11-26(13-14)20-17-9-2-3-10-18(17)27-21(23-20)19(24-25-27)15-7-4-8-16(22)12-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCPPXWFWXIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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